molecular formula C8H7NO2 B1365024 6-Hydroxyisoindolin-1-one CAS No. 659737-57-2

6-Hydroxyisoindolin-1-one

Cat. No. B1365024
M. Wt: 149.15 g/mol
InChI Key: YGEDYDDFFVHFEA-UHFFFAOYSA-N
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Description

6-Hydroxyisoindolin-1-one is an organic compound with the chemical formula C8H7NO2 . It is a solid substance with a white to light yellow crystalline form . It is almost insoluble in water at room temperature, but soluble in organic solvents such as ethanol, ether, and dimethylformamide .


Synthesis Analysis

A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .


Molecular Structure Analysis

The molecular structure of 6-Hydroxyisoindolin-1-one is represented by the linear formula C8H7NO2 . The InChI code for this compound is 1S/C8H7NO2/c10-6-2-1-5-4-9-8(11)7(5)3-6/h1-3,10H,4H2,(H,9,11) .


Chemical Reactions Analysis

The formation of 3-hydroxyisoindolin-1-ones involves a novel pathway that includes carbon degradation followed by ring contraction .


Physical And Chemical Properties Analysis

6-Hydroxyisoindolin-1-one has a molecular weight of 149.15 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

1. Ultrasonic-assisted Synthesis of Isoindolin-1-one Derivatives

A study explored the preparation of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides using ultrasonic irradiation. This method is highlighted for its group tolerance, high efficiency, and scalability, offering a practical approach to synthesizing various isoindolin-1-ones (Mardjan et al., 2022).

2. Isolation from Natural Sources

Research identified two compounds with an isoindoline skeleton, including 4-hydroxyisoindolin-1-one, isolated from the larvae of Myrmeleontidae species. This study underscores the natural occurrence and potential biological relevance of these compounds (Nakatani et al., 2006).

3. Metal-free Synthesis in Water

A method for synthesizing 3-hydroxyisoindolin-1-ones through a metal-free tandem transformation was developed, showcasing an environmentally friendly approach with excellent regioselectivity. This process forms new C–N and C–O bonds and is compatible with a broad spectrum of substrates (Zhou et al., 2010).

4. Rhodium-catalyzed Oxidative Acylation

A study detailed the rhodium-catalyzed oxidative acylation and intramolecular cyclization of secondary benzamides and aryl aldehydes. This efficient process directly synthesizes 3-hydroxyisoindolin-1-one building blocks (Sharma et al., 2012).

Safety And Hazards

The safety information for 6-Hydroxyisoindolin-1-one includes several hazard statements: H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

6-hydroxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-6-2-1-5-4-9-8(11)7(5)3-6/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEDYDDFFVHFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468056
Record name 6-hydroxyisoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxyisoindolin-1-one

CAS RN

659737-57-2
Record name 2,3-Dihydro-6-hydroxy-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=659737-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-hydroxyisoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-2,3-dihydro-1H-isoindol-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 6-methoxy-2,3-dihydro-isoindol-1-one (167 mg, 1.0 mmol) and boron tribromide (1 M in CH2Cl2, 3.6 mL, 3.6 mmol) in CH2Cl2 (8 mL) at −78° C. was stirred for 18 h at RT. The mixture was then cooled to −78° C. and MeOH (20 mL) was added. After 2 h at −78° C. the mixture was evaporated and the residue purified by chromatography (SiO2, CH2Cl2:2N NH3-MeOH 9:1) to afford the title product (147 mg, 100%) as a white solid. MS m/e=148.0 (M−H+).
Quantity
167 mg
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
OC Wong - 1981 - ro.uow.edu.au
Synthesis of dihydroisoindole derivatives Page 1 University of Wollongong Research Online University of Wollongong Thesis Collection University of Wollongong Thesis Collections …
Number of citations: 2 ro.uow.edu.au
J Liu, L Wang, N Guo, YO Teng, P Yu - J Chem Pharm Res, 2014
Number of citations: 3

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